5-(Dimethoxymethyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethoxymethyl)pyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a dimethoxymethyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the starting material.
Dimethoxymethylation: The pyridine ring is then subjected to a dimethoxymethylation reaction, where formaldehyde and methanol are used in the presence of an acid catalyst to introduce the dimethoxymethyl group.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as pyridine-3,5-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form pyridine derivatives with different functional groups.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyridine-3,5-dicarboxylic acid and other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives with different functional groups.
Substitution Products: Substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
5-(Dimethoxymethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Dimethoxymethyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Pyridine-3-carboxylic acid: Lacks the dimethoxymethyl group.
Pyridine-2-carboxylic acid: Different position of the carboxylic acid group.
Dimethoxymethane: A simpler compound without the pyridine ring.
Uniqueness: 5-(Dimethoxymethyl)pyridine-3-carboxylic acid is unique due to its combination of the pyridine ring and the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
5-(dimethoxymethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-9(14-2)7-3-6(8(11)12)4-10-5-7/h3-5,9H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURFDAJPRBKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.